1-溴-1,1'-双(环丙烷)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-Bromo-1,1'-BI(cyclopropane)" is a chemical species that is part of the cyclopropane family, which is characterized by a three-membered ring structure. Cyclopropanes are known for their high strain energy due to the angle strain in the small ring, which makes them reactive in various chemical transformations. The presence of bromine in the compound suggests potential reactivity in substitution and elimination reactions, as well as in the formation of Grignard reagents or organolithium compounds.

Synthesis Analysis

The synthesis of substituted cyclopropanes can be achieved through a one-pot three-component reaction involving bromomethyl chromenones or quinolinones, aromatic aldehydes, and activated nitriles. This process is diastereoselective and high yielding when performed in an aqueous medium at room temperature . Additionally, 1-bromo-1-cyclopropylcyclopropane can be synthesized from methyl cyclopropanecarboxylate in two steps and can undergo bromine/lithium exchange without rearrangement . Furthermore, a series of bi(cyclopropylidenes) can be prepared through a one-pot reaction involving halogenolithio exchange followed by treatment with CuCl2 at low temperatures .

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives, such as 1,1-dichloro-2-bromomethyl-cyclopropane, has been investigated using gas-phase electron diffraction. These molecules exist in about equal amounts of two gauche conformers, with no significant evidence for the presence of a syn conformer . The electron diffraction studies provide detailed information on bond lengths and angles, which are crucial for understanding the reactivity and physical properties of these compounds.

Chemical Reactions Analysis

Cyclopropane derivatives can participate in various chemical reactions. For instance, 1-bromo-2-chlorocyclopropene can be used as a synthon in the synthesis of complex structures like 1H-Cyclopropa[b]phenanthrene through Diels-Alder reactions followed by aromatization . The electrochemical behavior of bromocyclopropanes can be influenced by the presence of adsorbed alkaloids, leading to asymmetric electrochemical synthesis with varying optical yields . Additionally, reactions with nucleophiles can lead to the formation of cyclopropane bis-lactones through mechanisms involving double Michael addition and internal nucleophilic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The high strain in the three-membered ring makes these compounds highly reactive. The presence of halogen atoms like bromine introduces polarizability and potential sites for nucleophilic attack. The electron diffraction studies provide insights into the conformational composition of these molecules, which is essential for predicting their reactivity patterns . The synthesis methods also highlight the stability of certain intermediates and the conditions required for successful transformations .

科学研究应用

合成和反应性

- “1-溴-1-环丙基环丙烷”用作合成各种 1-取代双环丙基衍生物的关键中间体。通过溴/锂交换反应,然后用不同的亲电试剂捕获,可以得到多种衍生物。该过程还可以通过铃木交叉偶联合成 1-芳基-1,1'-双环丙基化合物,展示了环丙基衍生物在合成有机化学中的多功能性 (Meijere 等人,2010).

新型碳骨架和衍生物

- 对红藻中卤代倍半萜的研究导致了发现具有新型碳骨架的化合物,例如“溴环可卡醇”,其特征是稠合的环丙烷-环戊烷环。这突出了溴代环丙烷衍生物在发现具有独特结构的新天然产物中的潜力 (Brito 等人,2002).

方法学进展

- 通过镁介导的共轭加成实现了新型螺[环丙烷-吡咯利嗪]衍生物的合成,证明了溴代环丙烷在构建复杂分子结构中的效用。这种方法为创造具有潜在药理活性的化合物开辟了新途径 (Liu 等人,2015).

有机合成中的应用

- 环丙醇与“1-溴-1-炔”的炔基化已作为一种获得合成上有用的烯-4-酮-1 的方法而开发出来。这展示了溴代环丙烷在促进用于 C-C 键形成的均烯醇等价物反应中的作用,这对于合成各种有机分子至关重要 (Murali 等人,2015).

亲电和亲核反应

- 对“1-溴-2-苯基环丙烯”及其二聚化过程的研究以产生独特的环状结构,强调了溴代环丙烷在各种条件下的反应性。此类反应是合成有机化合物中的基础,为不同的分子框架提供了途径 (Lee 等人,2009).

属性

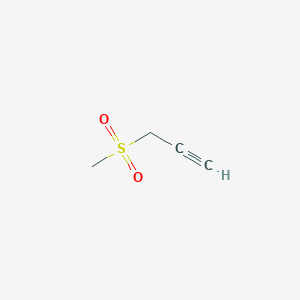

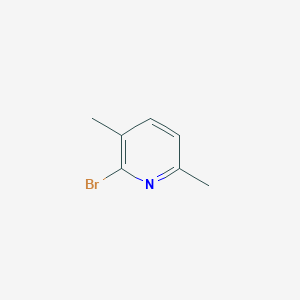

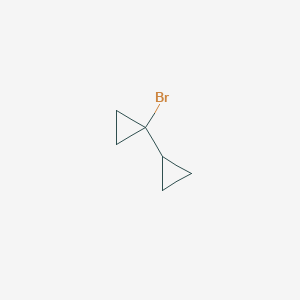

IUPAC Name |

1-bromo-1-cyclopropylcyclopropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Br/c7-6(3-4-6)5-1-2-5/h5H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKIVBCQJIXISX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2(CC2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50555797 |

Source

|

| Record name | 1-Bromo-1,1'-bi(cyclopropane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60629-95-0 |

Source

|

| Record name | 1-Bromo-1,1'-bi(cyclopropane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。